3-Bromo-2,5-difluorostyrene

Catalog No.
S13962896
CAS No.
M.F
C8H5BrF2
M. Wt
219.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2,5-difluorostyrene

Product Name

3-Bromo-2,5-difluorostyrene

IUPAC Name

1-bromo-3-ethenyl-2,5-difluorobenzene

Molecular Formula

C8H5BrF2

Molecular Weight

219.03 g/mol

InChI

InChI=1S/C8H5BrF2/c1-2-5-3-6(10)4-7(9)8(5)11/h2-4H,1H2

InChI Key

FBUZXGLZOYAPDY-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C(=CC(=C1)F)Br)F

3-Bromo-2,5-difluorostyrene is an organic compound characterized by its unique structure, which includes a styrene backbone substituted with bromine and fluorine atoms. Its molecular formula is C7H4BrF2C_7H_4BrF_2, and it has a molecular weight of approximately 207.01 g/mol. This compound is notable for its potential applications in various fields, including material science and pharmaceuticals, due to its reactivity and the presence of multiple functional groups.

  • Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution mechanisms.
  • Addition Reactions: The double bond in the styrene moiety allows for addition reactions with halogens, hydrogen halides, and other electrophiles.
  • Coupling Reactions: It can undergo coupling reactions such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds by reacting with boronic acids in the presence of a palladium catalyst.

The synthesis of 3-Bromo-2,5-difluorostyrene typically involves:

  • Bromination and Fluorination: Starting from styrene derivatives, bromination can be achieved using brominating agents under controlled conditions.
  • Suzuki-Miyaura Coupling: This method involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst to yield the desired product.
  • Industrial Production: For large-scale production, continuous flow reactors may be utilized to ensure consistent quality and yield. Tubular diazotization can also be employed to prepare diazonium salts that are subsequently converted to the desired brominated and fluorinated products.

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Exact Mass

217.95427 g/mol

Monoisotopic Mass

217.95427 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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